Sodium isooctyl phthalate

Description

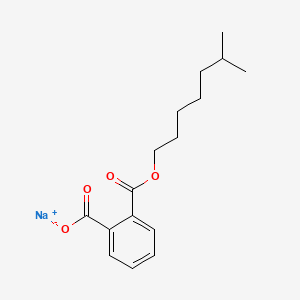

Structure

3D Structure of Parent

Properties

CAS No. |

94248-71-2 |

|---|---|

Molecular Formula |

C16H21NaO4 |

Molecular Weight |

300.32 g/mol |

IUPAC Name |

sodium;2-(6-methylheptoxycarbonyl)benzoate |

InChI |

InChI=1S/C16H22O4.Na/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;+1/p-1 |

InChI Key |

FBHDGNOSRSDXNN-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Sodium Isooctyl Phthalate

Physical Properties

As a sodium salt of a carboxylic acid, sodium isooctyl phthalate (B1215562) is expected to be a white to off-white solid at room temperature. qidi-chem.com Unlike its oily liquid diester counterpart, diisooctyl phthalate, the ionic nature of the sodium salt would confer a higher melting point and significantly greater solubility in water. Conversely, its solubility in non-polar organic solvents is expected to be limited. qidi-chem.com

For comparative purposes, the physical properties of the closely related compound, diisooctyl phthalate (DIOP), are presented in the table below.

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless, oily liquid | chemicalbook.com |

| Molecular Formula | C24H38O4 | scbt.com |

| Molecular Weight | 390.56 g/mol | scbt.com |

| Melting Point | -50 °C | thegoodscentscompany.com |

| Boiling Point | 235 °C | thegoodscentscompany.com |

| Density | 0.983 g/mL at 25 °C | chemicalbook.com |

| Water Solubility | Insoluble | chemicalbook.com |

Chemical Properties

Sodium isooctyl phthalate is the sodium salt of mono-isooctyl phthalate. In aqueous solution, it is expected to dissociate into a sodium cation (Na+) and an isooctyl phthalate anion. The chemical reactivity of the isooctyl phthalate anion would be characteristic of a carboxylate and an ester. It can undergo further hydrolysis under harsh conditions to yield phthalic acid and isooctyl alcohol. The phthalate moiety can participate in coordination with metal ions.

Comprehensive Analytical Characterization and Methodological Advancements for Sodium Isooctyl Phthalate

High-Performance Liquid Chromatography (HPLC)

A common method for analyzing sodium isooctyl phthalate (B1215562) is reverse-phase (RP) high-performance liquid chromatography (HPLC). sielc.com A typical mobile phase for this analysis consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is generally replaced with a more volatile acid, such as formic acid, to ensure compatibility with the MS interface. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of phthalates in various matrices. vulcanchem.comcore.ac.uk However, due to the ionic and non-volatile nature of sodium salts like sodium isooctyl phthalate, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis. vulcanchem.com Another GC-based method, gas chromatography with electron capture detection (GC/ECD), is also utilized for the analysis of phthalate esters. epa.gov

Sample Preparation and Cleanup

The accuracy of phthalate analysis can be complicated by their ubiquitous presence in laboratory environments, leading to potential sample contamination. epa.gov To mitigate this and eliminate interfering compounds from complex sample matrices, various cleanup procedures are employed. epa.govepa.gov Column chromatography using adsorbents like Florisil or alumina is a common and effective technique for removing interferences prior to instrumental analysis. epa.gov

Role As a Chemical Intermediate

While specific applications for sodium isooctyl phthalate (B1215562) as a chemical intermediate are not extensively detailed in publicly available literature, the broader family of phthalates and their salts serve as important precursors in various industrial syntheses. For instance, the parent compound, sodium phthalate, is used as a starting material in the production of certain dyes, pigments, and pharmaceuticals. ontosight.ai

Other phthalate esters also function as key intermediates. Diallyl phthalate, for example, is used in the preparation of vinyl ester resins, which are valued for their electrical insulation properties in electronics manufacturing. wikipedia.org The related compound, diisooctyl phthalate, serves as a chemical intermediate in the production of adhesives, plastisols, and nitrocellulose lacquer coatings. atamanchemicals.com Given these established applications for similar compounds, it is plausible that sodium isooctyl phthalate could be utilized as an intermediate in syntheses where its specific combination of a reactive carboxylate group and a lipophilic ester chain is advantageous.

Environmental Occurrence and Distribution Studies: an Analytical Perspective

Detection and Quantification Techniques

The analysis of sodium isooctyl phthalate (B1215562), like other phthalate monoesters, relies on modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): This is a primary method for the analysis of phthalate monoesters. frontiersin.org Reverse-phase (RP) HPLC, which separates compounds based on polarity, is commonly employed. sielc.com Detection is typically achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (MS). sielc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for phthalate analysis. However, because sodium isooctyl phthalate is a non-volatile salt, a chemical derivatization step is required before analysis. frontiersin.org This step converts the analyte into a more volatile form suitable for gas chromatography.

Challenges in Analysis

A significant challenge in analyzing phthalates is their ubiquitous presence in the environment, leading to a high risk of sample contamination. mdpi.com Phthalates can leach from plastic lab equipment, solvents, and other materials, potentially leading to inaccurate results. Therefore, running frequent laboratory reagent blanks and using glassware and phthalate-free materials are critical for reliable quantification. nih.gov Furthermore, the accuracy of commercial analytical standards can vary between suppliers and even between different lots from the same supplier, necessitating careful validation by analytical laboratories. nih.gov

List of Chemical Compounds

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| Acetonitrile | C2H3N |

| Di-iso-octyl phthalate (B1215562) (DIOP) | C24H38O4 |

| Disodium phthalate | C8H4Na2O4 |

| Formic acid | CH2O2 |

| Isooctyl alcohol | C8H18O |

| Isooctyl phthalic acid | C16H22O4 |

| Phosphoric acid | H3PO4 |

| Phthalic anhydride (B1165640) | C8H4O3 |

| Phthalic acid | C8H6O4 |

| Sodium hydroxide | NaOH |

| Sodium isobutyl phthalate | C12H13NaO4 |

| Sodium isooctyl phthalate | C16H21NaO4 |

| Sulfuric acid | H2SO4 |

Research Applications and Methodological Advancements in Phthalate Chemistry

Utilization as Analytical Reference Standards and Internal Standards

In the realm of analytical chemistry, the accuracy and reliability of measurements are paramount. This is particularly true for the detection and quantification of environmental contaminants like phthalates. Certified reference materials (CRMs) and analytical standards play a pivotal role in ensuring the quality and validity of analytical data.

Sodium isooctyl phthalate (B1215562), due to its defined chemical structure and purity, has potential applications as an analytical reference standard. vulcanchem.com Companies that specialize in chemical standards for scientific analysis offer a range of phthalate reference standards, which are essential for calibrating analytical instruments and validating testing methods. greyhoundchrom.comaccustandard.com For instance, di-n-octyl phthalate is utilized as an analytical reference standard for quantifying the analyte in various samples such as soil, bottled water, and plastic toys. sigmaaldrich.com

Internal standards are also critical in analytical procedures to correct for variations during sample preparation and analysis. Deuterated phthalates are often proposed as internal standards to mitigate potential errors and matrix effects, thereby enhancing the reproducibility of extraction methodologies. mdpi.com The use of an internal standard, such as benzyl benzoate, is recommended in standardized methods like EPA Method 8061A for the analysis of phthalate esters. epa.gov This approach helps to ensure that the measurement of the target analyte is not affected by interferences from the sample matrix. epa.gov

The availability of well-characterized phthalate standards, including sodium isooctyl phthalate, is fundamental for a variety of analytical techniques. These standards are indispensable for developing and validating methods to determine phthalate levels in numerous matrices, from consumer products to environmental samples. sigmaaldrich.comlgcstandards.com

Advancements in Analytical Method Development for Emerging Contaminants

The growing awareness of the environmental presence of phthalates and their potential health implications has spurred the development of more sensitive and efficient analytical methods. nih.govmdpi.com These advancements are crucial for detecting and quantifying these "emerging contaminants" at trace levels in complex matrices. nih.gov

Historically, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), have been the primary techniques for phthalate analysis. mdpi.commdpi.com However, the need for improved detection limits and simplified sample preparation has driven innovation in this area.

Recent developments include:

Advanced Extraction Techniques: Methods like microwave-assisted extraction (MAE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME) have been developed to more effectively extract phthalates from various samples, including edible oils and wine. mdpi.comacs.org These techniques offer advantages such as reduced solvent consumption, faster extraction times, and higher recovery rates. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with GC or LC provides enhanced selectivity and sensitivity, allowing for the identification of a broader range of phthalates and their metabolites. nih.gov

Derivatization-Free Methods: Researchers have developed GC-MS methods that eliminate the need for the chemical derivatization of polar phthalate metabolites, simplifying the analytical procedure and reducing the use of potentially toxic reagents. nih.gov

Online Coupled Systems: The online coupling of liquid chromatography with gas chromatography (LC-GC) offers a fully automated approach for the analysis of phthalates in complex matrices like wastewater, minimizing sample handling and potential contamination. mdpi.com

Sensor Technologies: Emerging sensor and biosensor technologies, such as those based on molecularly imprinted polymers and aptamers, show promise for the rapid and portable detection of specific phthalates. frontiersin.org

These methodological advancements are enabling more comprehensive monitoring of a wide array of phthalates, including emerging alternatives, in various environmental and biological samples. acs.org

Interdisciplinary Research Incorporating Analytical and Environmental Chemistry Perspectives

The study of phthalates inherently requires an interdisciplinary approach, bridging the gap between analytical chemistry and environmental science. researchgate.net This synergy is essential for understanding the sources, fate, transport, and impact of these compounds in the environment. researchgate.netnih.gov

Analytical chemists develop the sophisticated methods needed to detect and quantify phthalates in diverse environmental matrices, such as water, soil, air, and biota. nih.govnih.gov Environmental chemists and epidemiologists then use this data to assess exposure levels, identify contamination hotspots, and investigate potential links between phthalate exposure and health outcomes. nih.govresearchgate.netnih.gov

Key areas of interdisciplinary research include:

Human Biomonitoring: The analysis of phthalate metabolites in human samples like urine provides a reliable measure of exposure. hhearprogram.orgnih.gov These studies are crucial for understanding population-wide exposure trends and the effectiveness of regulatory measures. medrxiv.org

Wastewater-Based Epidemiology: Analyzing phthalate metabolites in wastewater offers a non-invasive way to estimate the collective exposure of a population to these chemicals. nih.gov

Food Contamination Studies: Interdisciplinary efforts are vital to identify and quantify phthalates that migrate from food packaging and processing materials into food products, a significant route of human exposure. mdpi.commdpi.com

Ecotoxicology: By combining analytical data on environmental concentrations with toxicological studies, researchers can assess the risks that phthalates pose to various organisms in the ecosystem. mdpi.com

Recent studies have highlighted the importance of this collaborative approach. For example, research combining chemical analysis with in vitro testing helps to screen for potentially harmful compounds in materials like paper and board used for food contact. dtu.dk Furthermore, studies have investigated the links between early childhood exposure to specific phthalate metabolites, such as mono-carboxy isooctyl phthalate (MCiOP), and neurodevelopmental outcomes. nih.gov

This interdisciplinary collaboration is fundamental for generating the robust scientific evidence needed to inform public health policies and environmental regulations concerning phthalates.

Future Research Trajectories in Isooctyl Phthalate Chemistry

The field of phthalate research continues to evolve, with several key areas poised for future investigation, particularly concerning isooctyl phthalates and their isomers.

A primary focus for future research will be the continued development and refinement of analytical methods. As new phthalate alternatives are introduced to the market, there will be a corresponding need to develop methods for their detection and for the identification of their metabolites in environmental and biological samples. acs.orgacs.org This includes the characterization of complex isomeric mixtures, such as those found in diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), to better understand human exposure. nih.gov

Longitudinal studies that track phthalate exposure over time within the same populations are crucial for understanding the impact of changing industrial practices and regulatory policies. medrxiv.org There is also a recognized need for more research in understudied geographical regions to gain a more complete global picture of human exposure levels. medrxiv.org

Furthermore, future research will likely focus on:

Combined Exposure and Cumulative Risk Assessment: Moving beyond the study of single phthalates to assess the effects of exposure to "cocktail" mixtures of various plasticizers and their alternatives is a critical next step. acs.org

Mechanism of Action: A deeper understanding of the underlying mechanisms by which phthalates and their alternatives may impact biological systems is needed. acs.org

Advanced Removal Technologies: Research into more effective and sustainable methods for removing phthalates from water and wastewater, potentially through combined physical, chemical, and biological processes, is an important direction. e3s-conferences.org

Natural Sources: Investigating the natural occurrence and biosynthesis of phthalates in various organisms could provide new insights into their ecological roles beyond being considered solely as man-made pollutants. mdpi.com

The ongoing interdisciplinary collaboration between analytical chemists, environmental scientists, toxicologists, and epidemiologists will be paramount in addressing these future research questions and advancing our understanding of isooctyl phthalate chemistry and its implications. researchgate.net

Q & A

Q. What are the standard methods for synthesizing sodium isooctyl phthalate, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves esterification of phthalic anhydride with isooctyl alcohol, followed by neutralization with sodium hydroxide. Key steps include:

- Reagent Ratios: Use a molar ratio of 1:2 (phthalic anhydride:isooctyl alcohol) to minimize unreacted intermediates .

- Catalysis: Sulfuric acid (0.5–1% w/w) is commonly used, but alternatives like p-toluenesulfonic acid reduce side reactions (e.g., dehydration of alcohols) .

- Purity Optimization: Post-synthesis, employ liquid-liquid extraction (e.g., with sodium bicarbonate) to remove acidic impurities. Final purity (>98%) is achievable via fractional distillation under reduced pressure (1–5 mmHg, 120–150°C) .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- FT-IR: Confirm ester carbonyl stretch (~1730–1740 cm⁻¹) and absence of hydroxyl peaks (indicative of unreacted alcohol) .

- NMR: ¹H NMR should show peaks for phthalate aromatic protons (δ 7.5–8.0 ppm) and isooctyl methyl groups (δ 0.8–1.2 ppm) .

- HPLC-MS: Use reverse-phase C18 columns with UV detection (254 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z ~429) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers away from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .

- Exposure Mitigation: Use fume hoods for synthesis and wear nitrile gloves (latex is permeable to phthalates). Monitor airborne particulates via NIOSH Method 5020 .

- Waste Disposal: Neutralize with dilute NaOH before incineration to minimize environmental release .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in cumulative risk assessments?

Methodological Answer: Address contradictions by:

- Dose-Response Analysis: Compare NOAEL/LOAEL values across studies using species-specific metabolic scaling (e.g., human vs. rodent models) .

- Endpoint Harmonization: Standardize metrics (e.g., hepatic enzyme induction vs. endocrine disruption) using OECD Test Guidelines (e.g., TG 456 for steroidogenesis) .

- Meta-Analysis: Apply random-effects models to account for variability in exposure routes (oral vs. dermal) and matrices (aqueous vs. lipid) .

Q. What experimental designs are optimal for studying the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Microcosm Studies: Simulate natural conditions with sediment-water systems (1:4 ratio) and monitor degradation via LC-MS/MS over 30–60 days .

- Biotic/Abiotic Controls: Include UV-exposed and microbial-inhibited setups to differentiate photolysis vs. biodegradation pathways .

- QSAR Modeling: Predict half-lives using octanol-water partition coefficients (log Kow ~8.2) and molecular connectivity indices .

Q. How should researchers design assays to evaluate the endocrine-disrupting potential of this compound?

Methodological Answer:

- In Vitro Models: Use ERα/ERβ transcriptional activation assays (e.g., MCF-7 cells) with 17β-estradiol as a positive control .

- Dose Range: Test 0.1–100 µM concentrations to capture non-monotonic responses common in endocrine disruptors .

- Data Normalization: Express results as fold-change relative to vehicle controls and adjust for cytotoxicity (e.g., via MTT assays) .

Data Presentation & Analysis Guidance

Q. Table 1: Comparative Analytical Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.